molecular formula C₁₅H₁₂O₅ B1145170 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde CAS No. 161773-53-1

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1145170
CAS No.: 161773-53-1
M. Wt: 272.25
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzoyloxy, hydroxy, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Another method involves the use of oxidative coupling reactions. For instance, the oxidative coupling of 6-hydroxy-4-methoxybenzaldehyde with benzoyl peroxide in the presence of a catalyst such as iodine can also yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(Benzoyloxy)-6-oxo-4-methoxybenzaldehyde.

    Reduction: 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzyl alcohol.

    Substitution: 2-(Benzoyloxy)-6-hydroxy-4-aminobenzaldehyde (if methoxy is substituted with an amino group).

Scientific Research Applications

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The presence of the benzoyloxy group can enhance its ability to interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is an organic compound notable for its unique structural features, including a benzoyloxy group, a hydroxyl group, and a methoxy group attached to a benzaldehyde framework. Its molecular formula is C15H14O4, with a molecular weight of approximately 258.27 g/mol. This compound has attracted attention due to its promising biological activities, particularly as a potential inhibitor of tyrosinase and its antibacterial properties.

  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol
  • Appearance : Yellow to beige crystalline solid
  • Solubility : Slightly soluble in water; more soluble in organic solvents like ethanol and dimethyl sulfoxide

Tyrosinase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. This property makes it a candidate for use in cosmetic formulations aimed at skin-lightening and pigmentation control. The mechanism involves the compound's interaction with the active site of tyrosinase, disrupting normal enzyme function and leading to decreased melanin production.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. Its effectiveness as an antimicrobial agent suggests potential applications in developing new treatments for bacterial infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
VanillinAromatic aldehyde with a methoxy groupKnown for flavoring; less potent as a tyrosinase inhibitor
2-Hydroxy-5-methoxybenzaldehydeHydroxyl and methoxy groupsDifferent biological activity profile
IsovanillinVariation in substitution on the benzene ringDistinct aromatic properties
2-Hydroxy-4-methoxybenzaldehydeSimilar structure but lacks benzoyloxy groupMore focused on antibacterial activity

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Study on Tyrosinase Inhibition

A study conducted on the inhibitory effects of various compounds on tyrosinase revealed that this compound showed significant inhibitory activity compared to controls. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was found to be substantially lower than that of many common inhibitors, indicating its potential as a skin-lightening agent.

Antibacterial Activity Assessment

In another research study focusing on antibacterial properties, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than traditional antibiotics, suggesting it could serve as an alternative treatment option .

Properties

IUPAC Name

(2-formyl-3-hydroxy-5-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-11-7-13(17)12(9-16)14(8-11)20-15(18)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCOFOSFUKKPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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